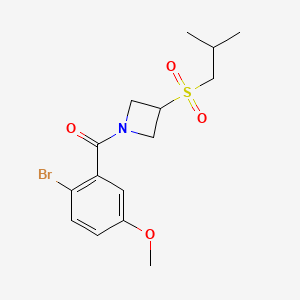

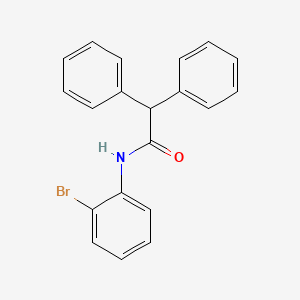

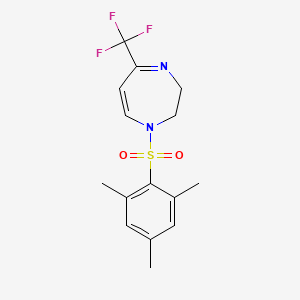

(3r,5r,7r)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,5r,7r)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)adamantane-1-carboxamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of adamantane, a cyclic hydrocarbon that has been extensively studied for its pharmacological properties. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

Research has demonstrated that derivatives of adamantane, such as those with modifications in the 1,2,4-triazole-3-thiol and adamantyl groups, exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. These compounds have also shown dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats, highlighting their potential in treating inflammatory conditions and infections (Al-Abdullah et al., 2014), (El-Emam et al., 2019).

Noncovalent Interactions

Adamantane derivatives have been studied for their noncovalent interactions, such as hydrogen bonding and π-π interactions, which play a significant role in their molecular structure and stability. These interactions have been characterized using the quantum theory of atoms in molecules (QTAIM) approach, providing insights into the molecular basis of their biological activities (El-Emam et al., 2020).

Antiviral Properties

Compounds based on adamantane, including those with bromomethyl ketone and other modifications, have been explored for their antiviral properties. These studies have shown promising antiviral activity against various viral strains, suggesting potential applications in the development of antiviral drugs (Makarova et al., 2001).

Serotonin Receptor Activities

Adamantyl aryl- and heteroarylpiperazines have been synthesized and evaluated for their serotonin receptor activities, with some compounds demonstrating high affinity for 5-HT1A receptors. These findings indicate potential applications in the treatment of anxiety and depression (Abou-Gharbia et al., 1999).

Chemical Synthesis and Characterization

Efforts have been made to develop efficient synthesis methods for adamantane derivatives, including those with specific functional groups that confer biological activity. These synthesis strategies are crucial for producing high-purity compounds for further research and potential therapeutic applications (Su et al., 2011).

properties

IUPAC Name |

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2OS/c25-21(22-13-16-10-17(14-22)12-18(11-16)15-22)23-5-8-24-6-3-19(4-7-24)20-2-1-9-26-20/h1-2,9,16-19H,3-8,10-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRZYTXGZROYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)

![3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide](/img/structure/B2814449.png)